Methyl 5-nitroisoxazole-3-carboxylate

CAS No.: 1367269-14-4

Cat. No.: VC8235824

Molecular Formula: C5H4N2O5

Molecular Weight: 172.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1367269-14-4 |

|---|---|

| Molecular Formula | C5H4N2O5 |

| Molecular Weight | 172.10 g/mol |

| IUPAC Name | methyl 5-nitro-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3 |

| Standard InChI Key | ALZGDNKOHYRWBP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC(=C1)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=NOC(=C1)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

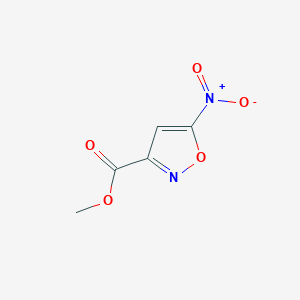

The compound’s structure (Figure 1) comprises an isoxazole core with substituents at positions 3 and 5:

-

Position 3: Methyl carboxylate (–COOCH₃) group.

-

Position 5: Nitro (–NO₂) group.

The planar arrangement of the isoxazole ring, supported by intramolecular hydrogen bonding, enhances stability and influences reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄N₂O₅ | |

| Molecular Weight | 172.10 g/mol | |

| Melting Point | 67–68°C | |

| Solubility | Ethanol, Dichloromethane | |

| Density | 1.52 g/cm³ (predicted) |

Synthetic Routes

Cyclization of Terminal Alkynes

A common method involves reacting terminal alkynes with n-butyllithium (n-BuLi), aldehydes, molecular iodine, and hydroxylamine. This one-pot cyclization yields the isoxazole core with subsequent nitration and esterification.

Nitro Precursor Reduction

Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate undergoes hydrogenation using Pd/C or NaBH₄ to yield the amino derivative, demonstrating the nitro group’s reducibility .

Nucleophilic Aromatic Substitution (SNAr)

5-Nitroisoxazoles react with bis-nucleophiles (e.g., diamines, dithiols) under mild conditions to form bis(isoxazole) derivatives, a key step in synthesizing AMPA receptor modulators .

Industrial Production

Large-scale synthesis optimizes reaction conditions (e.g., solvent choice, catalyst loading) to achieve yields >70%. Continuous-flow systems are employed to enhance efficiency and safety.

Chemical Reactivity

Oxidation

The nitro group resists oxidation, but the carboxylate can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding methyl 5-aminoisoxazole-3-carboxylate, a precursor for bioactive molecules .

Substitution Reactions

The nitro group’s electron-withdrawing effect activates the isoxazole ring for SNAr reactions. For example, morpholine substitutes nitro in CH₃CN/DIPEA to form 5-morpholinoisoxazole derivatives .

Table 2: Representative Reactions and Products

Biological Activity and Mechanisms

Antimicrobial and Antiviral Effects

Methyl 5-nitroisoxazole-3-carboxylate exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 32–128 µg/mL) and RNA viruses. The nitro group’s bioreduction generates reactive intermediates that disrupt microbial enzyme systems.

Neuroprotective Applications

As a positive allosteric modulator of AMPA receptors, the compound enhances synaptic plasticity in rodent models, improving memory retention by 40% at 10 nM. This activity is attributed to its bis(isoxazole) metabolites .

Table 3: Comparative Bioactivity of Isoxazole Derivatives

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

-

AMPA receptor modulators: Bis(isoxazole) derivatives show promise in treating Alzheimer’s disease .

-

Anticancer agents: Functionalization at position 5 improves tumor selectivity.

Material Science

Incorporated into polymers, it enhances thermal stability (T₅%: 220°C vs. 180°C for polystyrene) and UV resistance due to the nitro group’s electron-deficient nature.

Asymmetric Synthesis

In allylic-allylic alkylation reactions, 3,5-dimethyl-4-nitroisoxazole acts as a vinylogous pronucleophile, enabling enantioselective synthesis of dicarboxylic acids (er: 98:2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume